molecular formula C8H9ClO2 B8730561 (3-Chloro-1,2-phenylene)dimethanol CAS No. 110706-48-4

(3-Chloro-1,2-phenylene)dimethanol

Cat. No.: B8730561
CAS No.: 110706-48-4
M. Wt: 172.61 g/mol
InChI Key: NDQYVFKHPRRCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-1,2-phenylene)dimethanol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110706-48-4

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

[3-chloro-2-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C8H9ClO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2

InChI Key

NDQYVFKHPRRCSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-chloro-1,2-di-(hydroxymethyl) benzene was prepared in 97% yield via borane reduction of 3-Chlorophthalic acid in a manner similar to that was used for the preparation of 3-fluoro-1,2-di-(hydroxymethyl) benzene as described in Example 13, Step A. 3-Chlorophthalic acid was prepared from according to the literature procedure of Fertel, L. B. et al. J. Org. Chem. 1993, 58(1), 261-263.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 5 g of lithium aluminium hydride in 50 ml of dry diethyl ether was added dropwise with stirring a solution of 10 g (54.8 mmole) of 3-chlorophthalic anhydride in 120 ml of dry tetrahydrofuran. After heating under reflux for 6 hours, the mixture was cooled and treated carefully with 5 ml of water, 5 ml of 10% sodium hydroxide solution and 10 ml of water. The solution was filtered, the filtrate was dried over magnesium sulphate, filtered and evaporated to yield the title compound as a colourless waxy solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.